
Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a tetrafluorophenyl group, which imparts unique chemical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with a suitable amine under controlled conditions. The reaction is followed by esterification to introduce the methyl ester group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The tetrafluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The tetrafluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-3-(4-trifluoromethylphenyl)propanoate hydrochloride
- Methyl 2-amino-3-(4-iodophenyl)propanoate hydrochloride
- Methyl 2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride
Uniqueness
Methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate hydrochloride is unique due to the presence of the tetrafluorophenyl group, which imparts distinct chemical properties such as increased electron-withdrawing effects and enhanced stability. These properties make it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H10ClF4NO2 |
|---|---|
Peso molecular |
287.64 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(2,3,4,5-tetrafluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H9F4NO2.ClH/c1-17-10(16)6(15)3-4-2-5(11)8(13)9(14)7(4)12;/h2,6H,3,15H2,1H3;1H |
Clave InChI |
XIFKISUAEKBHSW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC(=C(C(=C1F)F)F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


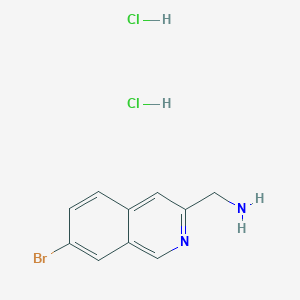
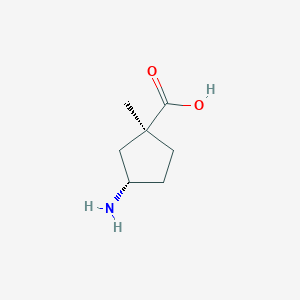
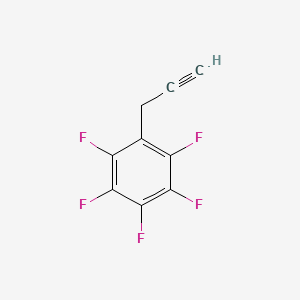




![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13524637.png)
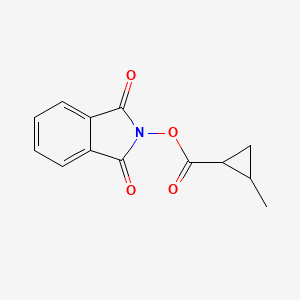
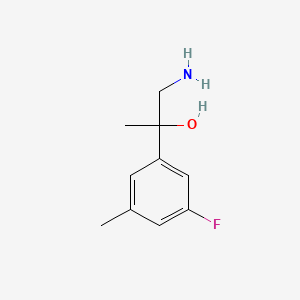
![3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13524658.png)


![5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13524669.png)
